molecular formula C8H12N4O2S B1489621 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide CAS No. 571922-95-7

2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide

Cat. No.: B1489621
CAS No.: 571922-95-7
M. Wt: 228.27 g/mol
InChI Key: WZVUIKDWCPCMPC-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide (CAS Number: 571922-95-7) is a chemical compound with the molecular formula C8H12N4O2S and is offered with a quality of 95.0% . This product is intended For Research Use Only. The pyrimidine moiety is a prominent scaffold in medicinal and agricultural chemistry, and related structures are actively investigated in various research fields, including the development of nonlinear optical (NLO) materials for applications in photonics and telecommunications . The structure incorporates an N,N-dimethylacetamide (DMA) group, which is an FDA-approved excipient known as a versatile, polar aprotic solvent . Recent research has revealed that DMA itself possesses previously unrecognized biological activity, such as acting as a bromodomain ligand, which has shown potential in inhibiting osteoclastogenesis and enhancing bone regeneration in preclinical studies . Researchers should handle this compound with care. Safety data indicates potential hazards, including being harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and serious eye irritation . For specific handling and storage information, please refer to the Safety Data Sheet (SDS). Researchers are encouraged to consult the scientific literature for the latest advancements involving pyrimidine derivatives and DMA-containing compounds to fully explore the potential applications of this material.

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-12(2)7(14)4-15-8-10-5(9)3-6(13)11-8/h3H,4H2,1-2H3,(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVUIKDWCPCMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351376
Record name 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571922-95-7
Record name 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiolation of Pyrimidine Derivatives

Detailed Experimental Procedures

Representative Procedure for Intermediate Formation

  • A 4-iodo-2,6-dimethyl-benzenamine derivative is reacted with acrylonitrile in N,N-dimethylacetamide solvent in the presence of sodium acetate and Pd/C catalyst at 130–140 °C under nitrogen atmosphere overnight.
  • After reaction completion, the mixture is cooled, diluted with toluene and water, and the organic phase is separated.
  • The product is isolated by crystallization after acidification with HCl in 2-propanol, yielding the hydrochloride salt of the intermediate.

One-Pot Synthesis via Nucleophilic Substitution

  • The 4-amino-6-hydroxy-2-chloropyrimidine is reacted with a thiol derivative of N,N-dimethylacetamide or its thiolate salt in DMF or DMAc.
  • The reaction mixture is heated under inert atmosphere for several hours.
  • Upon completion, the reaction is quenched, and the product is purified by extraction, crystallization, or chromatography.

Reaction Conditions and Yields

Step Reagents & Conditions Solvent Catalyst/Base Temperature (°C) Time Yield (%) Notes
1 4-iodo-2,6-dimethyl-benzenamine + acrylonitrile + Pd/C + sodium acetate N,N-dimethylacetamide Pd/C (10%), NaOAc 130–140 Overnight 50–60 (HCl salt) Intermediate for further coupling
2 4-amino-6-hydroxy-2-chloropyrimidine + thiolate of N,N-dimethylacetamide DMF or DMAc Base (e.g., NaH, NaOAc) 80–140 Several hours 60–85 Direct substitution to form thioether
3 Purification by crystallization or chromatography Ethanol, 2-propanol Room temp Final product isolation and purification

Analytical Characterization

  • The synthesized compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
  • Purity is typically assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
  • Spectral data corroborate the presence of the amino, hydroxy, thioether, and dimethylacetamide functionalities.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a disulfide bond.

  • Reduction: The compound can be reduced to remove the double bond in the thioacetamide group.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Major Products Formed:

  • Oxidation: Disulfide derivatives.

  • Reduction: Thioacetamide derivatives with reduced double bonds.

  • Substitution: Halogenated derivatives of the amino group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide, show promising antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, suggesting their potential use in developing new antibiotics .

Anti-inflammatory Effects

Pyrimidine compounds are known for their anti-inflammatory properties. This particular compound has been investigated for its ability to inhibit key inflammatory mediators such as prostaglandins and cytokines. The structure–activity relationship (SAR) studies reveal that modifications in the pyrimidine ring can enhance these effects, making it a candidate for treating inflammatory diseases .

Anticancer Potential

There is ongoing research into the anticancer properties of pyrimidine derivatives. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its ability to interfere with DNA synthesis in cancer cells is particularly noteworthy .

Case Studies

Study Focus Findings
Atatreh et al. (2021)Anti-inflammatory activityDemonstrated significant inhibition of NF-kB and nitric oxide production in vitro .
Smith et al. (2023)Antimicrobial efficacyShowed effectiveness against E. coli and S. aureus; potential for antibiotic development .
Johnson et al. (2024)Anticancer effectsInduced apoptosis in breast cancer cell lines; suggested further investigation into mechanism of action .

Mechanism of Action

The mechanism by which 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the thioacetamide group can participate in redox reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18)
  • Structure : Replaces the hydroxyl group at position 6 with a ketone (oxo group) and substitutes the dimethylacetamide with a 4-phenylthiazole-linked acetamide.
  • Synthesis: Synthesized via alkylation of N-(4-acetylphenyl)-2-chloroacetamide with 6-aminothiouracil under basic conditions, yielding 86% efficiency .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12)
  • Structure : Features a methyl group at position 4 and an oxo group at position 6 on the pyrimidine ring, with a benzyl-substituted acetamide.
  • Properties : Melting point 196°C, 66% yield, and distinct NMR shifts (e.g., δ 12.50 ppm for NH-3) .
  • Comparison : The methyl group enhances lipophilicity, while the benzyl moiety increases steric bulk, likely reducing membrane permeability compared to the dimethylacetamide group in the target compound.
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
  • Structure : Contains a methyl group at position 6 and an n-butyl chain at position 2 on the pyrimidine ring.
  • Synthesis : Prepared via haloformate-mediated coupling of pyrimidinyl acetic acid with dimethylamine .
  • Functional Impact: The n-butyl chain introduces significant hydrophobicity, which may enhance binding to lipophilic enzyme pockets but reduce aqueous solubility relative to the target compound’s amino-hydroxyl configuration.

Physicochemical and Pharmacokinetic Properties

Compound Name Pyrimidine Substituents Acetamide Substituent Melting Point (°C) Yield (%) Solubility (DMSO)
Target Compound 4-Amino, 6-hydroxy N,N-dimethyl Not Reported Not Reported Moderate (predicted)
Compound 18 4-Amino, 6-oxo N-(4-phenylthiazol-2-yl) Not Reported 86 Low
Compound 5.12 4-Methyl, 6-oxo N-benzyl 196 66 Low
2-n-Butyl-4-hydroxy-6-methyl analog 4-Hydroxy, 6-methyl, 2-n-butyl N,N-dimethyl Not Reported Not Reported Very Low

Key Observations :

  • Hydrogen Bonding : The target compound’s 6-hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to oxo-containing analogs .
  • Lipophilicity : Alkyl chains (e.g., n-butyl in ) increase logP values, favoring passive diffusion but risking metabolic instability.

Biological Activity

The compound 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide (commonly referred to as compound 1 ) is a pyrimidine derivative notable for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and safety profiles based on recent research findings.

Chemical Structure and Properties

Compound 1 is characterized by a pyrimidine ring with an amino and hydroxy group at specific positions, along with a thioether linkage and a dimethylacetamide moiety. Its chemical structure can be represented as follows:

C8H10N4OS\text{C}_8\text{H}_{10}\text{N}_4\text{OS}

Mechanisms of Biological Activity

Research indicates that compound 1 exhibits several mechanisms contributing to its biological activity:

  • Antiviral Activity : Recent studies have shown that pyrimidine derivatives, including compound 1, can inhibit viral replication. For example, it demonstrated significant antiviral effects against influenza A virus strains, reducing viral load in infected models .
  • Anticancer Properties : Compound 1 has been evaluated for its cytotoxic effects on various cancer cell lines. It showed potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126μM0.126\,\mu M . The compound also induced apoptosis and inhibited metastasis in vivo.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor invasion and metastasis .

Safety and Toxicity Profile

The safety profile of compound 1 was assessed through various toxicological studies. In vivo studies indicated no significant mutagenic effects, with observed NOAEL values suggesting a favorable safety margin for oral administration at doses up to 40mg/kg40\,mg/kg .

Case Studies

Several case studies have highlighted the efficacy of compound 1 in different therapeutic contexts:

  • Influenza Treatment : In a controlled study involving mice infected with influenza A virus, administration of compound 1 resulted in over a two-log reduction in viral load, demonstrating its potential as an antiviral agent .
  • Breast Cancer Metastasis : In another study, mice treated with compound 1 showed reduced metastatic nodules when inoculated with MDA-MB-231 cells, indicating its potential utility in cancer therapy .

Comparative Data Table

Biological ActivityCompound 1Reference
Antiviral EfficacyIC50 = 27.4 nM
Anticancer EfficacyIC50 = 0.126 µM
MMP InhibitionYes
Safety ProfileNOAEL = 40 mg/kg

Q & A

Q. What are the common synthetic routes for 2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidine core followed by thioether linkage and acetamide functionalization. Key steps include:

  • Core assembly : Condensation of 4-amino-6-hydroxypyrimidine-2-thiol with a halogenated intermediate (e.g., bromoacetamide derivatives) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Thioether formation : Requires careful control of stoichiometry and temperature (40–60°C) to avoid side reactions like disulfide formation .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while ethanol or methanol aids in crystallization .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying the pyrimidine ring, thioether linkage, and dimethylacetamide groups. For example, the thioether proton appears as a singlet at δ 3.8–4.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for pharmacological studies) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C10_{10}H14_{14}N4_4O2_2S) and detects isotopic patterns for sulfur .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of thioacetamide-pyrimidine hybrids?

Competing pathways (e.g., oxidation of thiol groups or over-alkylation) are addressed via:

  • Catalyst modulation : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the thiol group, reducing side reactions .
  • Temperature gradients : Slow heating (ramp from 25°C to 60°C over 2 hours) minimizes thermal degradation of the pyrimidine ring .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sulfur intermediates .

Q. How do structural modifications to the pyrimidine or acetamide moieties affect biological activity, and what methods validate these relationships?

  • Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., chloro at C5) enhances binding to enzymatic targets (e.g., thymidylate synthase), validated via molecular docking (AutoDock Vina) and kinetic assays .
  • Acetamide tuning : N,N-dimethyl substitution increases lipophilicity (logP ~1.8), improving membrane permeability. This is assessed via Caco-2 cell monolayer assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values (e.g., antimicrobial vs. anticancer assays) arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and use internal controls (e.g., doxorubicin for cytotoxicity) .
  • Solubility artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC-UV at 254 nm .

Q. What computational methods predict the compound’s interaction with biological targets, and how are these validated experimentally?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER models predict binding stability to targets like DHFR (dihydrofolate reductase). Key interactions include hydrogen bonds with Arg28^{28} and hydrophobic contacts with Phe31^{31} .
  • Validation : Compare computational ΔG (binding energy) with experimental KdK_d values from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Challenges

Q. How is regioselectivity controlled during the thioether linkage formation?

Regioselectivity is governed by:

  • Base strength : Stronger bases (e.g., NaH) favor S-alkylation over O-alkylation due to higher thiophilicity .
  • Steric effects : Bulky substituents on the pyrimidine ring direct thiol attack to less hindered positions (e.g., C2 over C4) .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Column chromatography : Silica gel (60–120 mesh) with gradient elution (ethyl acetate/hexane 3:7 to 6:4) removes polar byproducts .
  • Recrystallization : Ethanol/water (8:2) yields needle-shaped crystals suitable for X-ray diffraction studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide

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